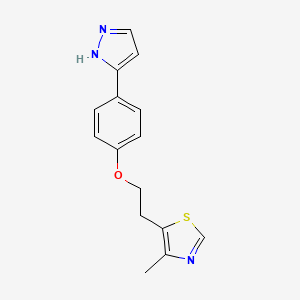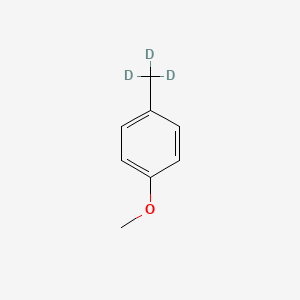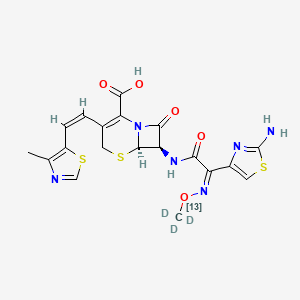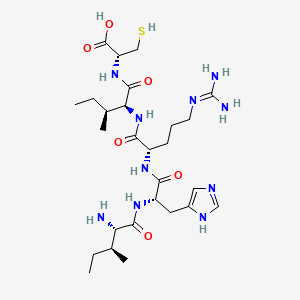
hCA XII-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hCA XII-IN-6, also known as Compound 4d, is a potent inhibitor of human carbonic anhydrase XII (hCA XII) with a Ki value of 84.2 nM. This compound exhibits significant anti-proliferative effects, making it a valuable tool in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hCA XII-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for carbonic anhydrase inhibitors often involve the use of sulfonamide groups, which are known to bind effectively to the zinc ion in the enzyme’s active site .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. Typically, the production of such specialized compounds involves scaling up laboratory synthesis methods while ensuring purity and consistency. This often requires advanced techniques in chemical engineering and process optimization .
Analyse Des Réactions Chimiques
Types of Reactions
hCA XII-IN-6 primarily undergoes reactions typical of sulfonamide-containing compounds. These include:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For instance, hydrolysis may yield sulfonamide derivatives, while oxidation could produce sulfonic acids .
Applications De Recherche Scientifique
hCA XII-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: Due to its potent inhibitory effects on hCA XII, this compound is used to study the role of this enzyme in cancer cell proliferation, invasion, and metastasis.
Biological Studies: It helps in understanding the physiological and pathological roles of carbonic anhydrase XII in various tissues.
Drug Development: This compound serves as a lead compound for developing new drugs targeting carbonic anhydrase XII, potentially leading to novel cancer therapies.
Mécanisme D'action
hCA XII-IN-6 exerts its effects by binding to the zinc ion in the active site of carbonic anhydrase XII. This binding inhibits the enzyme’s activity, which is crucial for maintaining pH balance in cells. By inhibiting hCA XII, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.
Uniqueness of hCA XII-IN-6
This compound is unique due to its high selectivity and potency for carbonic anhydrase XII. Unlike other inhibitors, it exhibits significant anti-proliferative effects, making it particularly valuable in cancer research .
Propriétés
Formule moléculaire |
C11H9N5O3S2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
5-[(E)-(2-hydroxy-1H-indol-3-yl)methylideneamino]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O3S2/c12-21(18,19)11-16-15-10(20-11)13-5-7-6-3-1-2-4-8(6)14-9(7)17/h1-5,14,17H,(H2,12,18,19)/b13-5+ |
Clé InChI |
KVPAZMAIDWONPC-WLRTZDKTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(N2)O)/C=N/C3=NN=C(S3)S(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=NN=C(S3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


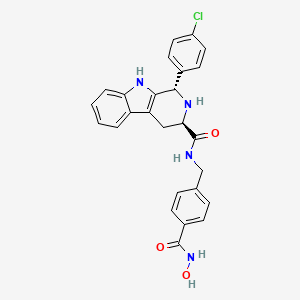
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
